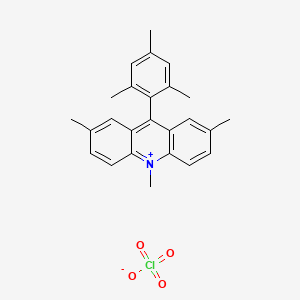

9-二甲苯基-2,7,10-三甲基吖啶鎓高氯酸盐

描述

9-Mesityl-2,7,10-trimethylacridinium Perchlorate is a chemical compound with the molecular formula C25H26ClNO4 . It appears as a white to yellow to green powder or crystal .

Molecular Structure Analysis

The molecular weight of 9-Mesityl-2,7,10-trimethylacridinium Perchlorate is approximately 439.93 g/mol . Its molecular formula is C25H26ClNO4 .Chemical Reactions Analysis

9-Mesityl-2,7,10-trimethylacridinium Perchlorate is known to be a photooxygenation catalyst. It can be used for various reactions, including metal-free ring-opening metathesis polymerization and one-pot synthesis of oxazoles from 2H-azirines and aldehydes .Physical And Chemical Properties Analysis

9-Mesityl-2,7,10-trimethylacridinium Perchlorate is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C .科学研究应用

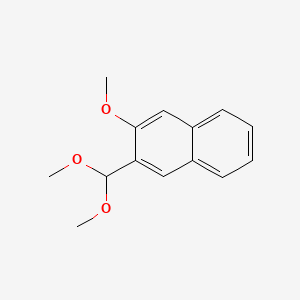

II 型和电子转移光氧化催化剂:它作为 II 型和电子转移光氧化的有效催化剂,尤其在单烯烃和分子氧存在下有效,导致单线态氧加成的典型产物。这在 1-甲基环己烯和柠檬烯的光氧化中观察到,萘衍生物表现出向电子转移光氧化的转变,突出了其对单线态氧形成和电子转移反应的双重敏化能力 (Griesbeck & Cho, 2007).

可见光光催化:它被用作可见光光催化剂,使用空气中的双氧作为末端氧化剂,对苯甲醇进行二硫缩醛化或硫醚化。这些反应的单电子转移 (SET) 机制已通过 EPR 分析和斯特恩-沃尔默猝灭研究得到合理化 (Pramanik 等人,2020).

光催化氧化和还原:它有效地催化氧在光照射下对对二甲苯的光氧化,生成对甲苯甲醛和过氧化氢。此过程通过光诱导电子转移引发 (Ohkubo 等人,2010).

长寿命电荷分离态形成:当掺入介孔铝硅酸盐中时,它形成长寿命电子转移 (ET) 态,即使在高温下也是如此。这一发现对于理解分子内和分子间电子转移过程具有重要意义 (Fukuzumi 等人,2014).

具有长寿命和高能量的电子转移态:它实现了电子转移态,其寿命比天然光合作用反应中心长得多,能量也更高,提供了对光诱导反应中能量效率的见解 (Fukuzumi 等人,2004).

氧化还原经济自由基生成:它有助于通过氧化有机三氟硼酸酯和羧酸来简单生成碳自由基,促进自由基 C-C 键与缺电子烯烃的形成 (Chinzei 等人,2015).

催化反马氏规则氢醚化:它以催化量用于烯醇与完全区域选择性的反马氏规则氢醚化,证明了其在新催化体系中的潜力 (Hamilton & Nicewicz, 2012).

可见光诱导绿色合成:它在蓝灯光下作为光催化剂,通过多组分反应合成 2-氨基-4H-色烯,展示了其在可持续化学中的作用 (Chen 等人,2020).

安全和危害

This compound may intensify fire and cause skin and eye irritation . Precautions should be taken to avoid mixing with combustibles, and protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

属性

IUPAC Name |

2,7,10-trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N.ClHO4/c1-15-7-9-22-20(13-15)25(24-18(4)11-17(3)12-19(24)5)21-14-16(2)8-10-23(21)26(22)6;2-1(3,4)5/h7-14H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNXOHCMBBOSPE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659823 | |

| Record name | 2,7,10-Trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Mesityl-2,7,10-trimethylacridinium Perchlorate | |

CAS RN |

1216909-33-9 | |

| Record name | 2,7,10-Trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Mesityl-2,7,10-trimethylacridinium Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)

![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)

![4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B572159.png)

![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)